2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Introduction of the Propanoic Acid Moiety: The triazole ring is then functionalized with a propanoic acid group. This can be achieved through various methods, such as alkylation or acylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the propanoic acid moiety can be oxidized under strong conditions.
Reduction: Reduction reactions are less common for this compound due to the stability of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 1-position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, though less commonly used for this compound.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the propanoic acid moiety.
Reduction: Reduced derivatives, though less common.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and coatings, due to the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: The triazole ring can interact with enzyme active sites, inhibiting their activity.
Modulating Biological Pathways: The compound can affect various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-carboxylic acid share the triazole ring structure.
Azole Compounds: Other azole compounds, like imidazole and pyrazole derivatives, have similar chemical properties and applications.
Uniqueness
2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other triazole derivatives. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2703781-85-3 |
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Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-methyl-2-(triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-6(2,5(10)11)9-4-3-7-8-9;/h3-4H,1-2H3,(H,10,11);1H |
InChI Key |
FAFIXXAITGOATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CN=N1.Cl |
Purity |
95 |
Origin of Product |
United States |
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